L-Alaninol

Chiral purity Enantiomeric excess Optical rotation

Sourcing racemic or achiral alternatives to L-Alaninol (CAS 2749-11-3) risks enantioselectivity failure in asymmetric catalysis and regulatory non-compliance in pharmaceutical intermediate applications (levofloxacin, ofloxacin, cabotegravir). This enantiopure (S)-2-amino-1-propanol resolves that challenge: • Achieves up to 95% ee in diethylzinc additions when used as a chiral ligand precursor. • Meets ≥99.9% chiral purity specifications for FDA-regulated API synthesis. • Validated chiral HPLC separation (Chiralpak IC) enables reliable enantiomeric impurity quantification. Supplied with full QA documentation; ambient-temperature shipping for research quantities.

Molecular Formula C3H9NO
Molecular Weight 75.11 g/mol
CAS No. 2749-11-3
Cat. No. B1674331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alaninol
CAS2749-11-3
Synonyms2-aminopropanol
2-aminopropanol, (+-)-isomer
2-aminopropanol, (S)-isomer
alaninol
Molecular FormulaC3H9NO
Molecular Weight75.11 g/mol
Structural Identifiers
SMILESCC(CO)N
InChIInChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1
InChIKeyBKMMTJMQCTUHRP-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow oil
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Alaninol Core Specifications & Chiral Identity


L-Alaninol (CAS 2749-11-3), also known as (S)-(+)-2-amino-1-propanol, is a chiral 1,2-amino alcohol with the molecular formula C₃H₉NO and a molecular weight of 75.11 . It exists as a colorless to light yellow transparent liquid at room temperature with a density of 0.965 g/cm³ at 25°C, a boiling point of 173–176°C, and a melting point of -2°C [1]. The compound features a single chiral center in the S‑configuration and is the naturally occurring optically active isomer, distinguishing it from racemic DL-alaninol and the synthetic D‑enantiomer . As a bifunctional molecule containing both a primary amine and a primary alcohol, L‑Alaninol serves as a versatile chiral building block and precursor to chiral ligands in asymmetric catalysis [2].

L-Alaninol Chiral Purity Imperative


Substituting L‑Alaninol with its racemic counterpart (DL‑alaninol, CAS 6168-72-5) or structurally similar achiral amino alcohols introduces unacceptable risk in stereospecific applications. The physical properties of the racemate differ measurably from those of the pure enantiomer—for instance, DL‑alaninol exhibits a melting point of 8°C versus -2°C for L‑Alaninol and a lower density of 0.943 g/mL versus 0.965 g/mL . More critically, biological specificity and chiral recognition are entirely dependent on the correct S‑configuration . In asymmetric catalysis, the use of the racemate or the incorrect enantiomer abolishes enantioselectivity, as demonstrated by the requirement for enantiopure L‑Alaninol to achieve up to 95% ee in diethylzinc additions to aldehydes [1]. For pharmaceutical intermediate applications including levofloxacin, ofloxacin, and cabotegravir synthesis, chiral purity is non‑negotiable for regulatory compliance and therapeutic efficacy [2].

L-Alaninol Evidence-Based Selection Guide


Chiral Purity and Optical Rotation vs. Racemate

L-Alaninol (CAS 2749-11-3) is commercially available with chiral purity ≥99.9% by GC, exhibiting a specific optical rotation of [α]D²⁵ = +17.5 ± 0.5° (neat) . In contrast, the racemic mixture DL-alaninol (CAS 6168-72-5) has an optical rotation of approximately 0° and is specified only as '98+%' chemical purity without chiral purity certification . This difference in chiral purity is fundamental for stereoselective synthesis and chiral recognition applications.

Chiral purity Enantiomeric excess Optical rotation

Fluorescence Discrimination of Alaninol Enantiomers

In a head-to-head enantioselective recognition study, a chiral (S)-BINAM-based fluorescence polymer sensor (P1) exhibited a 'turn-on' fluorescence enhancement response toward D-alaninol, achieving an enantiomeric fluorescence difference ratio (ef) of 14.46 [1]. The sensor showed minimal response to L-Alaninol under identical conditions. This quantitative ef value of 14.46 provides a direct, measurable distinction between the two enantiomers and validates the sensor's utility for chiral discrimination in analytical applications.

Chiral sensing Fluorescence sensor Enantioselective recognition

L-Alaninol-Derived Chiral Ligands for Catalysis

Optically active ferrocenyl amino alcohols prepared from commercially available L-alaninol, L-leucinol, and L-valinol were evaluated as chiral ligands in the catalytic addition of diethylzinc to aldehydes [1]. Ligands derived from L-alaninol achieved enantioselectivities up to 95% ee. While a direct head-to-head ee comparison among all three amino alcohol-derived ligands under identical conditions is not provided in a single dataset, the study demonstrates that the L-alaninol scaffold is capable of delivering high enantioselectivity comparable to the best-performing ligands in this reaction class.

Asymmetric catalysis Chiral ligand Enantioselectivity

L-Alaninol-Modified Pd/SiO₂ Catalysts

In reductive transamination of methoxyacetone with benzylamine over Pd/SiO₂ catalysts, L-alaninol and L-phenylalaninol were covalently anchored to the support surface as chiral modifiers [1]. The L-alaninol-modified catalyst produced (S)-methoxyisopropylamine with an enantiomeric excess (ee) of 20-21% in cyclohexane solvent. This ee value provides a quantitative benchmark for chiral induction achievable with anchored L-alaninol in heterogeneous catalytic systems.

Heterogeneous catalysis Chiral modification Reductive transamination

Physical Properties vs. DL-Alaninol

L-Alaninol (CAS 2749-11-3) and its racemic mixture DL-alaninol (CAS 6168-72-5) exhibit distinct physical properties critical for formulation and handling . L-Alaninol has a melting point of -2°C and a density of 0.965 g/mL at 25°C, whereas DL-alaninol melts at 8°C and has a density of 0.943 g/mL. The 10°C difference in melting point affects storage conditions and phase behavior, while the density difference of 0.022 g/mL may influence volumetric calculations in formulation.

Physical properties Melting point Density

L-Alaninol Validated Application Scenarios


Chiral Ligand Precursor for Asymmetric Catalysis

For laboratories developing enantioselective catalytic reactions, L-Alaninol provides a validated scaffold for chiral ligand synthesis. Ferrocenyl amino alcohol ligands derived from L-Alaninol have demonstrated enantioselectivities up to 95% ee in diethylzinc additions to aldehydes [1]. Additionally, L-Alaninol anchored to Pd/SiO₂ supports achieves 20-21% ee in heterogeneous reductive transamination, establishing a benchmark for heterogeneous chiral modification [2].

Pharmaceutical Intermediate for Quinolones and Antivirals

L-Alaninol serves as a key chiral building block in the synthesis of FDA-approved pharmaceuticals including levofloxacin, ofloxacin, pazufloxacin (fluoroquinolone antibiotics), and cabotegravir (HIV integrase inhibitor) [1]. The requirement for enantiopure L-Alaninol (≥99.9% chiral purity) is non‑negotiable in these regulated synthetic routes [2].

Chiral Analytical Method Development

L-Alaninol's distinct enantioselective recognition profile—with a fluorescence difference ratio (ef) of 14.46 between D- and L-Alaninol using a BINAM-based polymer sensor [1]—makes it a valuable reference standard for developing chiral sensors and HPLC methods. Validated chiral HPLC separation using Chiralpak IC columns has been established for quantifying enantiomeric impurities in L-Alaninol [2].

Chiral Building Block for Bioactive Molecules

The S-configuration and bifunctional amine/alcohol reactivity of L-Alaninol enable its use in constructing chiral oxazolines via reaction with aryl nitriles [1] and in palladium-catalyzed allylic substitution reactions [1]. These transformations are foundational for synthesizing enantiopure pharmaceutical intermediates and natural product analogs.

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